molecular formula C8H10BClO2 B15299218 3-Chloro-4-ethylphenylboronic acid

3-Chloro-4-ethylphenylboronic acid

Cat. No.: B15299218
M. Wt: 184.43 g/mol
InChI Key: SANMBBFPFSUNHH-UHFFFAOYSA-N
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Description

(3-Chloro-4-ethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom at the third position and an ethyl group at the fourth position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-chloro-4-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is generally carried out under mild conditions, such as room temperature, and can be completed within a few hours .

Industrial Production Methods: Industrial production of (3-chloro-4-ethylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently, ensuring high yields and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing product output .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-ethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-chloro-4-ethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

In biological systems, boronic acids can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors .

Comparison with Similar Compounds

Uniqueness: (3-Chloro-4-ethylphenyl)boronic acid is unique due to the combined presence of both chlorine and ethyl substituents on the phenyl ring. This combination affects its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C8H10BClO2

Molecular Weight

184.43 g/mol

IUPAC Name

(3-chloro-4-ethylphenyl)boronic acid

InChI

InChI=1S/C8H10BClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3

InChI Key

SANMBBFPFSUNHH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)CC)Cl)(O)O

Origin of Product

United States

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